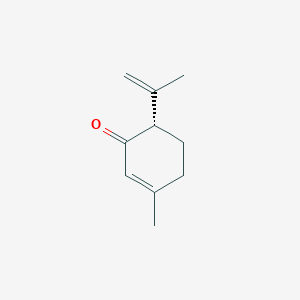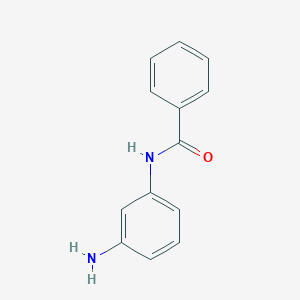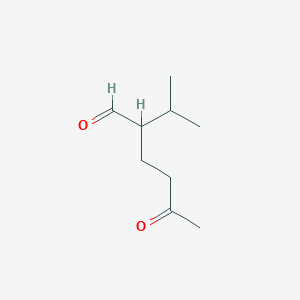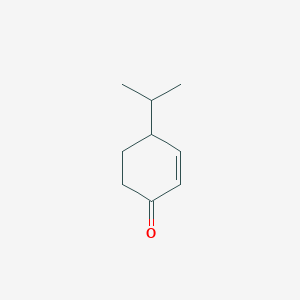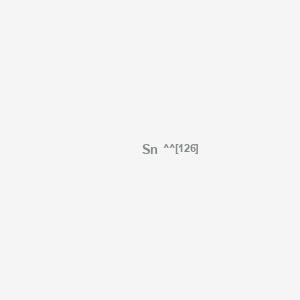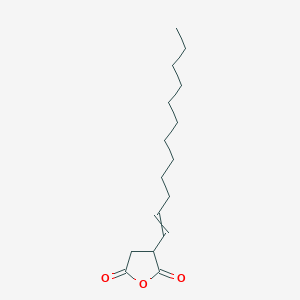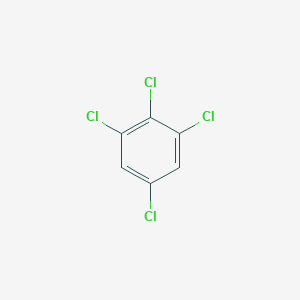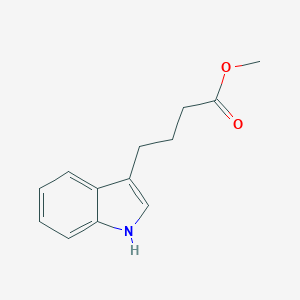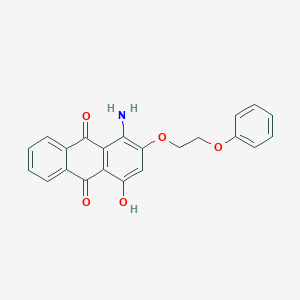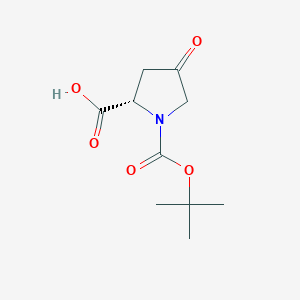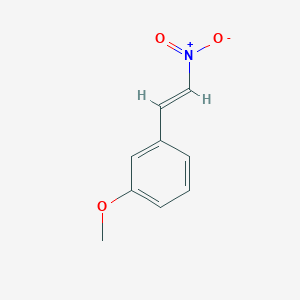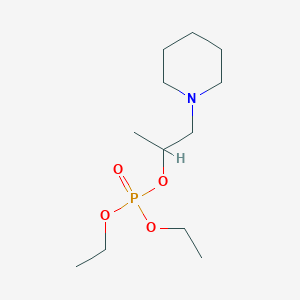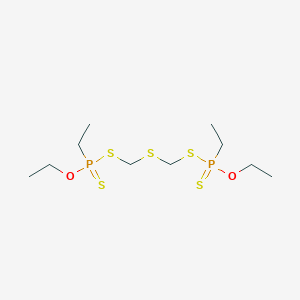
Stauffer N-3734
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stauffer N-3734 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound was first synthesized in 1992 by a team of researchers led by Dr. Richard Stauffer at the University of Pittsburgh. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for Stauffer N-3734.
作用機序
The mechanism of action of Stauffer N-3734 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
生化学的および生理学的効果
Stauffer N-3734 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of Stauffer N-3734 for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one limitation is that it is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
将来の方向性
There are several potential future directions for research on Stauffer N-3734. One area of interest is in the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Stauffer N-3734. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-inflammatory agent.
In conclusion, Stauffer N-3734 is a synthetic compound that has shown great potential for use in scientific research. Its unique properties and potential applications have made it a topic of interest for researchers in a variety of fields. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this promising compound.
合成法
Stauffer N-3734 is synthesized through a multistep process that involves the reaction of 2,4,6-trichlorophenol with 2-methyl-2-butene in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to produce high yields of pure Stauffer N-3734.
科学的研究の応用
Stauffer N-3734 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Stauffer N-3734 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, Stauffer N-3734 has been investigated for its potential to treat other diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18300-10-2 |
|---|---|
製品名 |
Stauffer N-3734 |
分子式 |
C10H24O2P2S5 |
分子量 |
398.6 g/mol |
IUPAC名 |
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3 |
InChIキー |
WYAIZMVWGQDHAX-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
正規SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



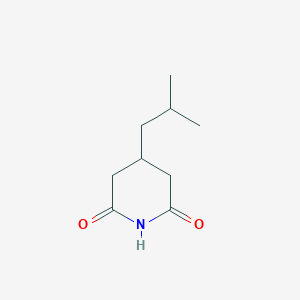
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
